N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine
Description
Historical Development and Discovery
The development of this compound emerged from the broader historical context of aromatic amine chemistry, which has its roots in the late nineteenth and early twentieth centuries when systematic investigations of benzenediamine derivatives began. The foundational work in phenylenediamine chemistry was established by early researchers including Casmir Wurster, who discovered tetramethylphenylenediamine and its distinctive redox properties, leading to the identification of compounds like Wurster's Red and Wurster's Blue. These early discoveries revealed the remarkable electronic properties inherent in substituted aromatic diamines and established the groundwork for subsequent synthetic efforts targeting more complex derivatives.
The specific synthesis and characterization of this compound represents a more recent advancement in this field, reflecting modern synthetic capabilities and analytical techniques. The compound's development coincided with increased interest in sulfonyl-substituted aromatic amines, which emerged as important intermediates in pharmaceutical and materials chemistry. The incorporation of methylsulfonyl functionality into benzenediamine frameworks became particularly significant due to the unique electronic and steric properties imparted by the sulfonyl group. This development paralleled broader trends in medicinal chemistry where sulfonamide derivatives gained prominence for their diverse biological activities and synthetic utility.
The systematic study of diethyl-substituted benzenediamines, including the methylsulfonyl derivative, benefited from advances in nuclear magnetic resonance spectroscopy and mass spectrometry that enabled precise structural characterization. These analytical developments were crucial for confirming the specific regiochemistry and substitution patterns that define this compound. The compound's registration in chemical databases and its assignment of the Chemical Abstracts Service number 1219972-39-0 reflects its recognition as a distinct chemical entity worthy of systematic study and potential application.
Chemical Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for aromatic amine compounds. The systematic name precisely describes the molecule's structural features, beginning with the base benzenediamine framework and specifying the positions and nature of all substituents. The designation "1,3-benzenediamine" indicates the presence of amino groups at the 1 and 3 positions of the benzene ring, establishing the meta-diamine substitution pattern that is fundamental to this compound's identity.
The "N1,N1-Diethyl" prefix specifies that the amino group at position 1 bears two ethyl substituents, creating a tertiary amine functionality at this position. This nomenclature convention clearly distinguishes this substitution pattern from alternative arrangements such as N1-ethyl or N1,N3-diethyl substitution patterns. The "4-(methylsulfonyl)" designation indicates the presence of a methylsulfonyl group at the 4-position of the benzene ring, positioned ortho to one amino group and meta to the other. This specific substitution pattern creates a unique electronic environment within the molecule that influences its chemical and physical properties.
Table 1: Chemical Identification and Nomenclature Data
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1219972-39-0 |
| Molecular Formula | C11H18N2O2S |
| Molecular Weight | 242.34 g/mol |
| Simplified Molecular-Input Line-Entry System | NC1=CC(N(CC)CC)=CC=C1S(=O)(C)=O |
| International Union of Pure and Applied Chemistry Name | This compound |
The compound belongs to multiple chemical classification systems that reflect its diverse structural features. As an aromatic amine, it falls within the broader category of nitrogen-containing aromatic compounds that exhibit characteristic reactivity patterns associated with aniline derivatives. The presence of the methylsulfonyl group places it within the sulfonamide chemical class, specifically as a sulfonylated aromatic amine. This dual classification reflects the compound's potential for participating in both amine-specific and sulfonyl-specific chemical transformations.
The tertiary amine functionality at the N1 position distinguishes this compound from primary and secondary amine analogs, influencing its basicity, nucleophilicity, and steric properties. The meta-diamine substitution pattern creates electronic properties distinct from ortho or para isomers, affecting the compound's reactivity and potential for intermolecular interactions. These classification considerations are essential for predicting the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.
Significance in Aromatic Amine Chemistry
This compound occupies a significant position within aromatic amine chemistry due to its unique combination of structural features that exemplify several important principles in this field. The compound demonstrates the electronic effects that arise from the interaction between electron-donating amino groups and electron-withdrawing sulfonyl substituents on an aromatic ring system. This electronic interplay creates distinctive reactivity patterns that differentiate the compound from simpler aromatic amines and provide insights into structure-reactivity relationships in substituted aniline derivatives.
The diethylamino substitution at the N1 position introduces steric bulk that influences the compound's conformational preferences and intermolecular interactions. This structural feature affects the accessibility of the amino nitrogen for chemical reactions and modifies the compound's basicity compared to primary or secondary amine analogs. The tertiary amine functionality also provides a site for potential quaternization reactions, expanding the compound's synthetic utility for preparing ionic derivatives or surfactant-like molecules.
The methylsulfonyl group at the 4-position serves multiple roles in defining the compound's chemical significance. As a strong electron-withdrawing group, it modulates the electron density throughout the aromatic ring system, affecting the reactivity of both amino groups and the aromatic carbons. The sulfonyl functionality also provides opportunities for additional chemical transformations, including reduction to sulfide or oxidation to more highly oxidized sulfur species. These characteristics make the compound valuable as a synthetic intermediate for accessing more complex molecular architectures.
The meta-diamine substitution pattern creates a unique electronic environment that differs significantly from the more commonly studied ortho and para isomers. This substitution pattern affects the compound's ability to participate in intramolecular hydrogen bonding and influences its coordination chemistry with metal centers. The specific arrangement of functional groups in this compound provides a model system for understanding how substitution patterns affect the properties of polysubstituted aromatic compounds.
Structural Relationships to Benzenediamine Derivatives
This compound exists within a diverse family of benzenediamine derivatives that share the fundamental 1,3-diaminobenzene framework while differing in their specific substitution patterns. Understanding these structural relationships provides insight into the compound's unique properties and its position within the broader landscape of aromatic diamine chemistry. The compound can be compared systematically with other benzenediamine derivatives to elucidate structure-property relationships and identify trends in chemical behavior across this compound class.
The parent compound 1,3-benzenediamine, also known as meta-phenylenediamine, serves as the structural foundation for all derivatives in this family. Compared to this parent compound, this compound incorporates two major structural modifications: the diethyl substitution at the N1 position and the methylsulfonyl group at the 4-position. These modifications significantly alter the compound's electronic properties, steric profile, and chemical reactivity compared to the unsubstituted parent molecule.
Related compounds within the benzenediamine family demonstrate various approaches to structural modification and functional group incorporation. The compound 4-(Methylsulfonyl)-1,2-benzenediamine represents an ortho-diamine analog that shares the methylsulfonyl substitution but differs in the relative positioning of the amino groups. This structural comparison highlights the importance of substitution patterns in determining molecular properties and reactivity. Similarly, N,N-Dimethylphenylenediamine demonstrates the effects of different alkyl substitution patterns on aromatic diamine properties.
Table 2: Structural Comparison of Benzenediamine Derivatives
| Compound | Molecular Formula | Diamine Pattern | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| This compound | C11H18N2O2S | 1,3-meta | N1,N1-diethyl, 4-methylsulfonyl | 242.34 g/mol |
| 4-(Methylsulfonyl)-1,2-benzenediamine | C7H10N2O2S | 1,2-ortho | 4-methylsulfonyl | 186.23 g/mol |
| N,N-Dimethylphenylenediamine | C8H12N2 | 1,4-para | N,N-dimethyl | 164.25 g/mol |
| 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | 1,3-meta | 2,4-diethyl, 5-methyl | 178.28 g/mol |
The comparison with 2,4-Diethyl-5-methyl-1,3-benzenediamine is particularly instructive, as both compounds share the 1,3-diamine framework and incorporate ethyl substituents, but differ in the positioning of these groups and the presence of the methylsulfonyl functionality. This structural relationship illustrates how the introduction of a strongly electron-withdrawing sulfonyl group fundamentally alters the electronic character of the molecule compared to purely alkyl-substituted derivatives.
The compound N,N-Diethyl-1,4-phenylenediamine provides another relevant comparison, sharing the diethylamino functionality but differing in the diamine substitution pattern. This relationship demonstrates how changes in the relative positioning of amino groups affect molecular symmetry, electronic properties, and potential for intermolecular interactions. The para-diamine arrangement in the comparator compound creates different electronic coupling between the amino groups compared to the meta arrangement in this compound.
Complex derivatives such as 1,3-Benzenediamine, N1,N3-bis(1,4-dimethylpentyl)-4-methyl- illustrate the potential for extensive functionalization of the benzenediamine framework. These highly substituted analogs demonstrate the structural diversity achievable within this compound class and provide context for understanding the relatively moderate level of substitution present in this compound. The systematic comparison of these structural relationships reveals the compound's position as an intermediate complexity derivative that balances functional group diversity with synthetic accessibility.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-13(5-2)9-6-7-11(10(12)8-9)16(3,14)15/h6-8H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTGEXQDHJSKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Nitration or introduction of nitro group at the appropriate aromatic position.
- Reduction of nitro group to amino group to generate the diamine structure.
- Alkylation of amino groups with diethyl groups.
- Introduction or retention of the methylsulfonyl substituent on the aromatic ring.
- Purification and isolation of the final compound.
Detailed Stepwise Preparation
Nitration and Sulfonylation
- Starting from a suitably substituted aniline or phenylamine derivative, nitration is performed to introduce a nitro group at the 3-position relative to the methylsulfonyl substituent.
- The methylsulfonyl group can be introduced by sulfonylation of the aromatic ring prior to or after nitration, depending on the synthetic route.
Reduction of Nitro Group
- The nitro group is reduced to an amino group using catalytic hydrogenation.
- Typical conditions involve hydrogen gas and palladium on activated carbon (Pd/C) catalyst in methanol solvent at room temperature and atmospheric pressure.
- This step converts nitro-substituted intermediates to the corresponding diamine derivatives.
Alkylation of Amino Groups
- The diamine intermediate is alkylated with diethylamine or via alkylation reagents under basic conditions.
- Alkylation converts the primary amino groups into N,N-diethyl-substituted amines.
- This step requires careful control to avoid over-alkylation or side reactions.
Purification
- The crude product undergoes purification by pH adjustment, solvent extraction, and distillation under reduced pressure.
- Salification with dry hydrogen chloride gas in anhydrous benzene may be employed to obtain the hydrochloride salt form with improved stability and crystallinity.
Representative Preparation Example from Patent Literature
A patent (CN102030659A) describes a preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride, which shares structural similarity and preparation principles with the target compound. The process involves:
| Step | Reaction | Conditions | Details |
|---|---|---|---|
| 1 | Nitrosation | Mix diethyl aniline, water, and concentrated HCl at 0–10 °C; add sodium nitrite aqueous solution; isothermal reaction for 2.5–3 hours | Generates N-diethylbenzene amine aqueous solution |
| 2 | Reduction | Add concentrated HCl, water, and zinc powder; react at 15–20 °C for 1.5–2.5 hours | Reduces nitroso intermediate to diamine |
| 3 | Purification | Adjust pH to 14 with NaOH; extract organic phase; vacuum distillation at 115–116 °C under 5 mmHg | Isolates N,N-diethyl-1,4-phenylenediamine |
| 4 | Salification | Dissolve product in dry benzene; saturate with dry HCl gas; precipitate and dry | Obtains hydrochloride salt |
This method emphasizes controlled temperature, stoichiometric ratios, and purification steps to achieve high purity and yield.
Alternative Synthetic Route via Catalytic Hydrogenation
Another documented approach involves catalytic hydrogenation of nitro-substituted intermediates:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrogenation | Diethyl-(2-methyl-4-nitro-phenyl)-amine, 10% Pd-C catalyst, methanol solvent | Room temperature, atmospheric pressure, until gas absorption ceases | 46.5% yield of N1,N1-diethyl-2-methylbenzene-1,4-diamine |
This method highlights mild reaction conditions and the use of palladium catalyst for selective reduction.
Industrial Considerations
- Industrial production may utilize continuous flow reactors for precise control of reaction parameters.
- Automated reagent addition and efficient purification techniques such as solvent extraction and crystallization improve scalability.
- Use of dry solvents and controlled atmosphere (inert or HCl gas saturation) ensures product stability.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Nitrosation | Diethyl aniline, HCl, NaNO2 solution | 0–10 | 2.5–3 | Isothermal reaction |
| Reduction | Zinc powder, HCl, water | 15–20 | 1.5–2.5 | Zinc added gradually |
| Purification | NaOH solution, organic solvent extraction, vacuum distillation | 115–116 (distillation) | - | pH adjusted to 14 |
| Salification | Dry benzene, dry HCl gas | Ambient | Until saturation | Precipitation of hydrochloride salt |
| Catalytic Hydrogenation | Pd-C, H2, methanol | Room temp | Until completion | Alternative nitro reduction |
Research Findings and Analytical Data
- The nitrosation and reduction steps are crucial for high selectivity and yield.
- Vacuum distillation under reduced pressure prevents thermal decomposition.
- Salification improves compound stability and facilitates handling.
- Catalytic hydrogenation offers a cleaner reduction route with fewer by-products.
- Yields vary by method but typically range from 40% to 70% depending on scale and optimization.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenediamine derivatives.
Scientific Research Applications
N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
N1,N1-Dipropyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine (Compound 18b)
- Structure: Features nitro (-NO₂) groups at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and dipropylamine substituents at N1.
- Activity: Demonstrates sub-nanomolar potency (IC₅₀ = 36 nM) against Toxoplasma gondii by disrupting parasite microtubule assembly .
- Key Difference : The nitro and trifluoromethyl groups enhance antimitotic activity but increase toxicity. In contrast, the methylsulfonyl group in the target compound may reduce cytotoxicity while maintaining moderate bioactivity .
Dinitramine (N1,N1-Diethyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine)
- Structure : Similar to Compound 18b but with diethylamine substituents.
- Application : Used as a herbicide and antiparasitic agent. The nitro groups are critical for binding to β-tubulin in protozoans .
- Comparison : The absence of nitro groups in the target compound likely diminishes antiparasitic efficacy but may improve safety profiles .
Sulfonyl-Containing Analogs
N1-Methyl-4-(methylsulfonyl)-N1-((tetrahydro-2H-pyran-4-yl)methyl)-1,3-benzenediamine
- Structure : Contains a methylsulfonyl group at position 4 and a tetrahydropyran-methyl substituent at N1.
- Properties : The sulfonyl group enhances polarity (predicted logP = 0.89), improving aqueous solubility compared to lipophilic analogs like dinitroanilines .
- Application: Potential use in targeting enzymes or receptors sensitive to sulfonamide interactions, such as kinases or carbonic anhydrases .
Alkyl-Substituted 1,3-Benzenediamines
N1,N1-Diethyl-4-methylbenzene-1,3-diamine
- Structure : Features a methyl group (-CH₃) at position 4 and diethylamine substituents.
- Properties : The electron-donating methyl group increases nucleophilicity at the amine centers, making it suitable for polymerization or antioxidant applications (e.g., rubber stabilizers) .
Molecular Properties
*Predicted based on sulfonyl-containing analogs .
Toxicity and Handling
- Target Compound: Limited data available, but sulfonamides are generally associated with lower acute toxicity compared to nitroaromatics. Potential irritant (similar to N1-methyl sulfonyl analogs) .
- Dinitroanilines : Higher toxicity due to nitro groups; classified as hazardous in pesticide formulations .
- Alkyl-Substituted Analogs : Used in industrial applications (e.g., antioxidants) with moderate safety profiles .
Biological Activity
N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine is a compound of increasing interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. This interaction may modulate enzymatic activities and receptor functions, leading to various biological effects.
Summary of Biological Activities
Research has indicated several significant biological activities associated with this compound:
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Exhibits potential antioxidant properties | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| DNA Interaction | Possible DNA damage induction leading to apoptosis |
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties , which could be beneficial in reducing oxidative stress in cells. In vitro assays using DPPH and ABTS have shown that the compound effectively scavenges free radicals, indicating its potential role in protective cellular mechanisms against oxidative damage .
Cytotoxic Effects on Cancer Cells
A significant area of research involves the cytotoxic effects of this compound on human cancer cell lines. A study found that at concentrations above 50 µM, the compound significantly reduced cell viability. The proposed mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells. This finding suggests potential applications in targeted cancer therapies .
Case Study: Cytotoxic Effects
In a controlled study examining the effects on various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxicity. Higher concentrations resulted in increased apoptotic markers, indicating its potential as an anti-cancer agent.
DNA Interaction Studies
The compound has also been studied for its ability to interact with DNA. Similar compounds have demonstrated the capacity to induce DNA damage, which can lead to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific mechanisms by which this compound interacts with DNA .
Q & A
Basic: What synthetic methodologies are recommended for preparing N1,N1-Diethyl-4-(methylsulfonyl)-1,3-benzenediamine, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or sulfonation reactions. A common approach is to react 1,3-benzenediamine with diethyl sulfate under alkaline conditions to introduce the diethyl groups, followed by sulfonation using methylsulfonyl chloride. Key parameters include:
- Temperature control : Maintain ≤60°C during sulfonation to avoid side reactions like over-sulfonation .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor yields via HPLC or TLC .
Basic: What analytical techniques are critical for characterizing this compound, and what structural features require emphasis?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on the methylsulfonyl (-SO₂CH₃) singlet (~δ 3.1 ppm) and diethylamine (-N(CH₂CH₃)₂) quartet (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~55 ppm) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -SO₂CH₃).
- IR Spectroscopy : Identify S=O stretches (~1350 cm⁻¹) and N-H bends (if unsubstituted) .
Advanced: How does the methylsulfonyl group modulate the compound’s electronic properties and reactivity compared to nitro or trifluoromethyl analogs?
Answer:
The methylsulfonyl group is a strong electron-withdrawing group (EWG) due to resonance (-I effect), which:
- Reduces nucleophilicity at the benzene ring, directing electrophilic substitution to meta/para positions.
- Enhances stability of intermediates in oxidation reactions (e.g., quinone formation vs. nitro derivatives, which may degrade under similar conditions) .
- Impacts biological activity : Unlike trifluoromethyl (lipophilic) or nitro (redox-active) groups, methylsulfonyl improves solubility and hydrogen-bonding capacity, influencing target binding in biochemical assays .
Advanced: How can researchers address discrepancies in reported biological efficacy of this compound across studies (e.g., antiparasitic vs. no activity)?
Answer:
Contradictions may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability. Standardize protocols using controls like benznidazole for antiparasitic studies .
- Structural analogs : Confirm purity and rule out degradation (e.g., via LC-MS). Compare with N1,N1-dipropyl-2,6-dinitro analogs, which show higher potency against Apicomplexa .
- Target specificity : Use knockout models or competitive binding assays to validate direct vs. off-target effects .
Advanced: What experimental strategies are essential for evaluating this compound as a biochemical probe in enzyme inhibition studies?
Answer:
- Dose-response assays : Determine IC₅₀ values across a logarithmic concentration range (e.g., 1 nM–100 µM) to assess potency .
- Kinetic studies : Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive).
- Control experiments :
- Computational docking : Validate binding modes using software like AutoDock Vina, focusing on sulfonyl interactions with catalytic residues .
Advanced: How can researchers resolve conflicting data on the compound’s stability under oxidative or reductive conditions?
Answer:
- Controlled oxidation/reduction : Expose the compound to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via GC-MS or NMR. Compare with N1,N1,N4,N4-tetrasubstituted analogs, which show higher resistance to oxidation .
- Accelerated stability studies : Use thermal (40–60°C) or photolytic (UV light) stress testing. Degradation products (e.g., sulfonic acid derivatives) indicate susceptibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
